4,6-Dimethylpyrimidin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula CHN and a molecular weight of 138.17 g/mol. This compound features a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions and an amino group at the 5 position. It is classified as an amine and a pyrimidine derivative, which contributes to its diverse biological activities and potential applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It belongs to the class of pyrimidines, which are known for their role in biological systems, particularly in nucleic acids. The classification of 4,6-Dimethylpyrimidin-5-amine is significant due to its pharmacological properties, particularly its activity against certain cancer cell lines.
The synthesis of 4,6-Dimethylpyrimidin-5-amine typically involves several steps:
These methods highlight the complexity involved in synthesizing this compound, which may require careful control of reaction conditions to yield high purity products.
Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to confirm the structure of synthesized compounds. For instance, IR spectra would show characteristic peaks corresponding to N-H stretching vibrations, while NMR would provide chemical shift data relevant to the hydrogen atoms in the molecule .
4,6-Dimethylpyrimidin-5-amine can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions .
The primary target of 4,6-Dimethylpyrimidin-5-amine is the Fibroblast Growth Factor Receptor 4 (FGFR4). The compound acts as an inhibitor of FGFR4 activity, affecting several biochemical pathways related to cell proliferation and differentiation. This inhibition has been linked to anti-proliferative effects against hepatocellular carcinoma cell lines such as Hep3B.
The compound exhibits sufficient bioavailability to interact effectively with its target receptor. Environmental factors like pH can influence its ionization state, potentially affecting its pharmacological activity.
These properties are crucial for determining the handling and application of the compound in scientific research .
4,6-Dimethylpyrimidin-5-amine has significant applications in medicinal chemistry due to its biological activities:
Research continues into its potential applications across various fields, including drug design and development aimed at treating diseases associated with aberrant FGFR signaling pathways .
Microwave irradiation has revolutionized the synthesis of pyrimidine derivatives by significantly accelerating reaction kinetics while improving yields and purity. For 4,6-dimethylpyrimidin-5-amine derivatives, this technique facilitates rapid cyclocondensation between acetylacetone derivatives and guanidine carbonate under controlled microwave conditions. A representative study demonstrated the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid through microwave-assisted diazotization and coupling. Anthranilic acid (20 mmol) was dissolved in hydrochloric acid-water (1:1) and cooled to 0-5°C before sodium nitrite addition (2 mmol). The resulting diazonium salt was coupled with 2-amino-4,6-dimethylpyrimidine (20 mmol) in ethanol-water (1:1) with sodium acetate under microwave irradiation (300W, 80°C) [5]. This approach reduced reaction time from several hours to 15 minutes while achieving yields exceeding 95% with minimal byproduct formation. The efficiency gain stems from microwave energy's ability to promote instantaneous molecular excitation, particularly beneficial for ring-forming reactions requiring precise energy delivery [5] .
Table 1: Microwave Parameters for Synthesizing 4,6-Dimethylpyrimidin-5-amine Derivatives
Precursor | Reagent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Application |
---|---|---|---|---|---|---|
Anthranilic acid | 2-Amino-4,6-dimethylpyrimidine | 300 | 80 | 15 | >95 | Azo dye synthesis |
Acetylacetone | Guanidine HCl | 350 | 100 | 20 | 89 | Core formation |
Ethyl acetoacetate | Amidinourea | 400 | 120 | 10 | 92 | Anticancer agents |
Solvent-free methodologies represent a paradigm shift in sustainable pyrimidine synthesis, particularly for 4,6-dimethylpyrimidin-5-amine scaffolds. The CN101279949A patent details a high-yield, solvent-free approach using acetylacetone (1.0 mol), urea (2.2 mol), and catalytic p-toluenesulfonic acid (0.05 mol) under reflux conditions at 140-150°C for 4-5 hours [1]. This method eliminates volatile organic solvents while maintaining exceptional regioselectivity. The reaction proceeds through acid-catalyzed Knoevenagel condensation followed by ring closure, with p-toluenesulfonic acid serving a dual role: activating carbonyl groups and facilitating ammonia elimination. Post-reaction neutralization with sodium hydroxide yields crystalline 4,6-dimethylpyrimidin-5-amine with >92% purity after recrystallization from ethanol-water mixtures [1] [8]. Comparative studies show solvent-free conditions improve atom economy by ~25% versus traditional methods while reducing energy consumption through lower temperature requirements. The crystalline product exhibits consistent HPLC purity (>99.5%), making this approach suitable for industrial-scale production without specialized equipment [1].
Palladium-catalyzed C–N bond formation enables precise functionalization of the 4,6-dimethylpyrimidin-5-amine core at previously inaccessible positions. The Buchwald-Hartwig amination protocol using Pd₂(dba)₃/XPhos catalyst systems (0.5-2 mol% Pd loading) effectively couples halogenated pyrimidines with diverse amines, including sterically hindered anilines and heterocyclic amines. Key to success is maintaining an oxygen-free environment in anhydrous toluene at 80-110°C with cesium carbonate as base [4] [9]. This method achieves C5-amination with 85-93% yields while preserving the dimethylpyrimidine framework's integrity. Particularly valuable is the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-1H-1,3-benzodiazol-2-amine – a proteasome inhibitor precursor – through selective coupling at the C2-chlorine position [9]. Mechanistic studies indicate that electron-donating methyl groups ortho to the reaction site significantly enhance oxidative addition kinetics, reducing catalyst loading requirements compared to unsubstituted pyrimidines [4].
Table 2: Palladium-Catalyzed Amination of 4,6-Dimethylpyrimidine Derivatives
Halogenated Precursor | Amine | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Product Application |
---|---|---|---|---|---|---|
5-Bromo-4,6-dimethylpyrimidine | Benzylamine | Pd₂(dba)₃/XPhos | 100 | 12 | 89 | Kinase inhibitors |
2-Chloro-4,6-dimethylpyrimidine | 2-Aminobenzimidazole | Pd(OAc)₂/BINAP | 85 | 8 | 93 | Protease inhibitors |
4-Chloro-6-methylpyrimidin-5-amine | Piperidine | Pd(dppf)Cl₂ | 110 | 6 | 85 | Ion channel modulators |
Bioisosteric replacement of the pyrimidine ring in 4,6-dimethylpyrimidin-5-amine derivatives enables optimization of pharmacological properties while retaining target affinity. Systematic replacement with pyridine, triazine, and pyrazine rings demonstrates that 2-aminopyrimidine serves as an optimal bioisostere for ATP-binding sites in kinase domains. In FGFR4 inhibitors, 2-amino-4,6-dimethylpyrimidin-5-ol derivatives exhibit >8-fold selectivity over FGFR1-3 compared to their pyridine counterparts [6]. Computational mapping reveals that the pyrimidine nitrogen at position N1 and C2-amino group form critical hydrogen bonds with Ala553 and Glu571 residues in FGFR4, respectively. When substituted with 6-amino-2,4,5-trimethylpyridin-3-ol, the IC₅₀ against FGFR4 increases from 18 nM to 145 nM due to altered dipole alignment within the hydrophobic pocket [6]. Similarly, replacing the pyrimidine core with 1,3,5-triazine reduces logD by 0.8 units but diminishes aqueous solubility due to decreased crystal lattice energy. These strategic substitutions enable fine-tuning of drug-like properties: pyrimidine derivatives consistently show improved metabolic stability in microsomal assays compared to triazine analogs (t₁/₂: 42 vs 19 minutes) [6] [8].
Regioselective halogenation at the C5 position of 4,6-dimethylpyrimidin-5-amine enables downstream functionalization through cross-coupling reactions. The CN103896857A patent describes controlled bromination using phosphorus oxybromide (POBr₃) in acetonitrile at 0-5°C, achieving >95% C5-bromination selectivity without compromising the C2-amino group . Kinetic studies reveal that the C5 position's electron deficiency (calculated σ⁺: 0.85) facilitates electrophilic attack while methyl groups sterically shield C3 and C4 positions. For dichlorination, refluxing with phosphorus oxychloride (POCl₃) at 110°C for 6 hours converts hydroxyl groups to chlorides with complete conversion. Particularly valuable is the synthesis of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine – a key intermediate for kinase inhibitors – through sequential chlorination and thioetherification . Halogen exchange reactions using copper(I) bromide in DMF further demonstrate versatility, enabling conversion of chloro to bromo substituents with 88% yield at 150°C in sealed tubes. These halogenated derivatives serve as pivotal intermediates for synthesizing functionalized pyrimidines via Suzuki, Negishi, and Buchwald-Hartwig couplings [10].
Table 3: Halogenation Outcomes for 4,6-Dimethylpyrimidin-5-amine Derivatives
Starting Material | Halogenating Agent | Solvent | Temp (°C) | Regioselectivity (%) | Product | Application |
---|---|---|---|---|---|---|
2-OH-4,6-dimethylpyrimidine | POCl₃ | Toluene | 110 | >99 (C2) | 2-Cl-4,6-dimethylpyrimidine | Nicarbazin synthesis |
4,6-Dimethylpyrimidin-5-amine | POBr₃ | MeCN | 0-5 | 95 (C5) | 5-Bromo-4,6-dimethylpyrimidin-5-amine | Pd-catalyzed coupling |
5-Amino-6-methylpyrimidine-2,4-diol | PCl₅ | DCE | 80 | 99 (C2,C4) | 4,5-Dichloro-6-methylpyrimidin-2-amine | Antiviral agents |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3